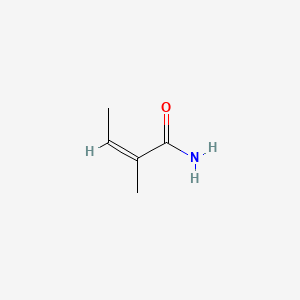
Angelic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angelic acid amide is a natural product found in Delairea odorata with data available.
Scientific Research Applications
Metal-Catalyzed Amide Bond Forming Reactions
Amides, including Angelic Acid Amide, serve as crucial building blocks in synthetic organic chemistry. They hold significant pharmacological potential and are used as raw materials in industries for producing plastics, detergents, and lubricants. Metal-catalyzed methods for synthesizing amides in environmentally friendly aqueous mediums have gained attention, emphasizing green chemistry approaches (García-Álvarez et al., 2013).
Mechanism of Amide Formation in Aqueous Media
Investigations into the mechanism of amide formation, crucial for understanding how this compound can be synthesized, involve the study of reactions between carboxylic acid and amines in aqueous media. Such research is foundational for bioconjugation processes and has implications in biochemical applications (Nakajima & Ikada, 1995).
Catalytic Amide Formation
Catalytic methods for directly combining carboxylic acids and amines to form amides are of increasing importance, given their widespread applications in biological and synthetic structures. This area of study seeks to create more efficient and selective catalytic processes, aligning with green chemistry principles (Lundberg et al., 2014).
Nonclassical Routes for Amide Bond Formation
Non-traditional methods for constructing amide bonds have been extensively researched, particularly for the last two decades. This includes catalytic direct formation methods and the use of carboxylic acid and amine surrogates, which have significant relevance for the synthesis of compounds like this compound (De Figueiredo et al., 2016).
Functionalized Porous Compounds with Amide Groups
The use of amide groups in porous frameworks for producing interactions with guest molecules has implications in material science. This research is valuable for the development of new materials with specific properties, including those based on this compound (Hasegawa et al., 2007).
Biosynthesis of Angelic Acid Derivatives
Biological pathways have been engineered for the production of Angelic Acid derivatives like angelyl-CoA, highlighting the potential for microbial production as an alternative to chemical synthesis. This approach offers sustainable and scalable production methods for pharmaceutical compounds (Callari et al., 2018).
properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-enamide |
InChI |
InChI=1S/C5H9NO/c1-3-4(2)5(6)7/h3H,1-2H3,(H2,6,7)/b4-3- |
InChI Key |
KFTHUBZIEMOORC-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)N |
SMILES |
CC=C(C)C(=O)N |
Canonical SMILES |
CC=C(C)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



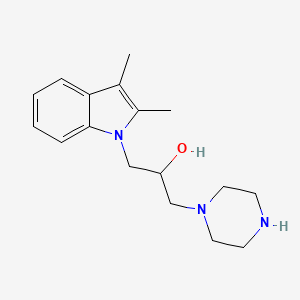
![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)
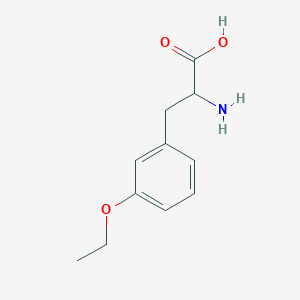
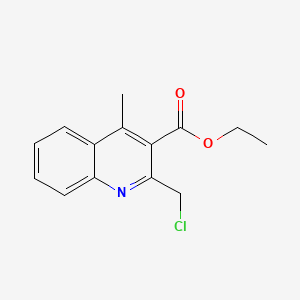
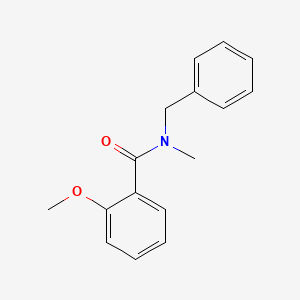
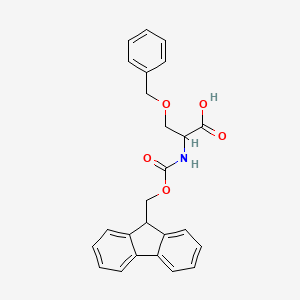



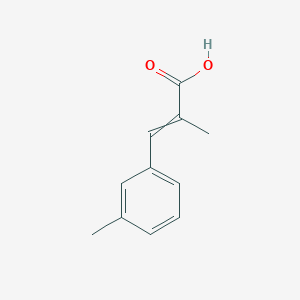
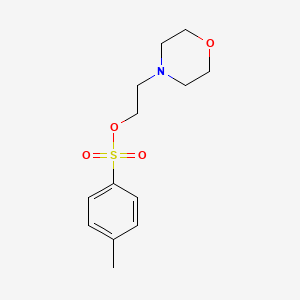
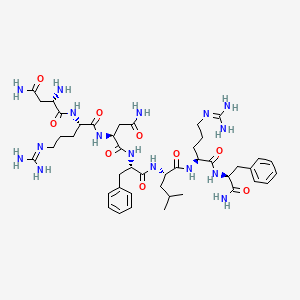

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)